1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is an organic compound that features a piperidine ring substituted with a bromo-fluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and N,N-diethylpiperidine-3-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-bromo-4-fluorobenzyl chloride is reacted with N,N-diethylpiperidine-3-carboxamide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring or carboxamide group.
Reduction: Reduced forms of the piperidine ring or carboxamide group.
Coupling: Coupled products with different aryl or alkyl groups.
Scientific Research Applications
1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study various biological pathways and interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with similar substitution patterns.
4-Fluorophenylboronic acid: Another compound with a fluorophenyl group, used in coupling reactions.
2-Bromo-1-fluoro-4-methoxybenzene: A related compound with a methoxy group instead of a piperidine ring.
Uniqueness
1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, a bromo-fluorophenyl group, and a carboxamide group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-16(19)15(18)10-13/h7-8,10,14H,3-6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDADTNNCUNMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.